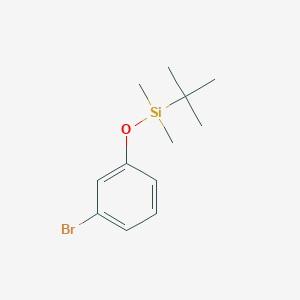

(3-Bromophenoxy)(tert-butyl)dimethylsilane

概要

説明

レドックスアントロンは、ベンゾピラノインダゾール系に属する合成インターカレーティング剤です。当初はファイザー社によって開発され、有望な前臨床活性で知られています。 この化合物は、主にDNA阻害剤およびトポイソメラーゼII阻害剤として使用され、がん治療の潜在的な候補となっています .

準備方法

レドックスアントロンの調製には、ベンゾピラノインダゾール骨格の合成が含まれます。合成経路には通常、次のステップが含まれます。

インダゾールコアの形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることにより行われます。

ベンゾピラン部分の導入: このステップでは、インダゾールコアとベンゾピラン誘導体をカップリングします。

最終的な修飾: 最終生成物は、さまざまな官能基の修飾と精製によって得られます.

レドックスアントロンの工業生産方法は広く文書化されていませんが、収率と純度を最適化して、同様の経路を用いた大規模合成が含まれる可能性があります。

化学反応の分析

レドックスアントロンは、いくつかの種類の化学反応を起こします。

酸化: レドックスアントロンは、特定の条件下で酸化されて、さまざまな酸化誘導体を形成できます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: レドックスアントロンは、特にインダゾール環の窒素原子で置換反応を受ける可能性があります。

これらの反応で使用される一般的な試薬と条件には次のものがあります。

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロアルカン、アシルクロリド。

これらの反応から生成される主な生成物には、酸化誘導体、還元形、および置換類似体があります .

科学研究への応用

レドックスアントロンは、いくつかの科学研究への応用があります。

化学: DNAインターカレーションとトポイソメラーゼ阻害を研究するためのモデル化合物として使用されます。

生物学: DNA複製と修復を含む細胞プロセスへの影響について調査されています。

医学: 特に大腸がんと前立腺がんに対する潜在的な抗がん剤として探索されています。

科学的研究の応用

Synthesis and Reactivity

(3-Bromophenoxy)(tert-butyl)dimethylsilane can be synthesized through various methods, including:

- Silylation Reactions : It is often produced via the reaction of bromophenol with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole or triethylamine .

- Cross-Coupling Reactions : The compound has been utilized in cross-coupling reactions to form complex organic molecules, highlighting its utility as a coupling agent in synthetic chemistry .

Organic Synthesis

This compound is primarily used as a reagent in organic synthesis. Its ability to introduce both bromine and silyl groups into organic molecules makes it valuable for constructing complex molecular architectures.

Medicinal Chemistry

The compound has been explored for its potential applications in drug development. For instance, it has been involved in the synthesis of novel pharmacophores that exhibit antimicrobial activity against resistant pathogens, such as MRSA and E. coli . The incorporation of the tert-butyl group enhances the lipophilicity and biological activity of the resulting compounds.

Material Science

In material science, this compound is investigated for its role in developing silicone-based materials with specific properties, such as improved thermal stability and mechanical strength. Its silane functionality allows for better adhesion to various substrates.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing a series of phenylthiazole derivatives with promising antimicrobial properties. The derivatives exhibited significant activity against multidrug-resistant strains, showcasing the compound's utility in developing new antibiotics .

Case Study 2: Cross-Coupling Reactions

Research highlighted the effectiveness of this compound as a coupling agent in Suzuki-Miyaura cross-coupling reactions, leading to high yields of biaryl compounds. The study emphasized its role in enhancing reaction efficiency and selectivity .

作用機序

レドックスアントロンは、DNAとトポイソメラーゼIIの切断可能な複合体を安定化させることで効果を発揮し、酵素の活性を阻害します。これにより、DNAヘリカーゼの阻害が起こり、DNAの巻き戻しや複製が妨げられます。 関与する分子標的には、DNAとトポイソメラーゼIIがあり、これは細胞の複製と修復プロセスに不可欠です .

類似の化合物との比較

レドックスアントロンは、ベンゾピラノインダゾール構造とDNAおよびトポイソメラーゼIIの二重阻害によってユニークです。類似の化合物には次のものがあります。

ミトキサントロン: トポイソメラーゼIIも阻害するアントラセンジオン誘導体である抗腫瘍剤。

ボレロキシン: 広スペクトル抗腫瘍活性を持つ強力なトポイソメラーゼII阻害剤。

これらの化合物は、作用機序が似ていますが、化学構造と特定の用途が異なります。

類似化合物との比較

Ledoxantrone is unique due to its benzopyranoindazole structure and dual inhibition of DNA and topoisomerase II. Similar compounds include:

Mitoxantrone: An anthracenedione-derived antineoplastic agent that also inhibits topoisomerase II.

Voreloxin: A potent topoisomerase II inhibitor with broad-spectrum anti-tumor activity.

Daniquidone: A dual inhibitor of DNA topoisomerase I and II with cytotoxic and antiproliferative activity.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

生物活性

(3-Bromophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound that has garnered interest in various scientific fields, particularly in biology and medicine. This article provides a detailed overview of its biological activity, synthesis, and potential applications, supported by data tables and research findings.

- Molecular Formula : C₁₂H₁₉BrOSi

- Molecular Weight : 287.27 g/mol

- CAS Number : 65423-56-5

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromophenol with tert-butyl dimethylsilyl chloride in the presence of a base like triethylamine. The reaction is performed under anhydrous conditions to prevent hydrolysis, following this general reaction scheme:

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules, such as DNA and proteins. It has been investigated for its potential as a DNA intercalator and topoisomerase inhibitor , which are critical mechanisms in cancer treatment.

Case Studies and Research Findings

-

DNA Intercalation Studies :

- Research indicates that this compound can intercalate into DNA, disrupting normal function and leading to apoptosis in cancer cells. This property makes it a candidate for further exploration in cancer therapies.

-

Topoisomerase Inhibition :

- A study evaluated its effect on topoisomerase II, revealing that the compound inhibits this enzyme's activity, which is crucial for DNA replication and transcription. This inhibition can result in the accumulation of DNA breaks, further supporting its potential as an anticancer agent.

-

Cellular Impact :

- Preliminary studies have shown that this compound affects cellular processes such as proliferation and apoptosis in various cancer cell lines. The compound exhibited cytotoxic effects at certain concentrations, indicating a dose-dependent relationship.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₂H₁₉BrOSi | Investigated for DNA intercalation |

| (4-Fluorophenoxy)(tert-butyl)dimethylsilane | C₁₂H₁₉FOSi | Different position of fluorine; varied reactivity |

| (3-Bromo-2-fluorobenzyl)oxy(tert-butyl)dimethylsilane | C₁₃H₂₀BrFOSi | Enhanced solubility; different benzyl structure |

Applications in Drug Development

The unique properties of this compound make it a valuable building block in pharmaceutical chemistry. Its ability to act as a silane coupling agent enhances the bioavailability and targeted delivery of drugs. Ongoing research aims to explore its use in developing new therapeutic agents with improved efficacy against various diseases.

特性

IUPAC Name |

(3-bromophenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRHMVJJJGUHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460296 | |

| Record name | (3-Bromophenoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65423-56-5 | |

| Record name | (3-Bromophenoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。